Methyl 4,6-dichloro-3-methoxypicolinate
Description
Methyl 4,6-dichloro-3-methoxypicolinate is a synthetic picolinate ester featuring a pyridine backbone substituted with two chlorine atoms at positions 4 and 6, a methoxy group at position 3, and a methyl ester at the carboxyl position. The chlorine substituents enhance its electrophilicity and stability, while the methoxy group contributes to solubility in organic solvents. Its synthesis typically involves halogenation and esterification steps on a pre-functionalized pyridine core.
Properties
Molecular Formula |
C8H7Cl2NO3 |
|---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
methyl 4,6-dichloro-3-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO3/c1-13-7-4(9)3-5(10)11-6(7)8(12)14-2/h3H,1-2H3 |
InChI Key |
DNGIWUNNSSKCKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include methyl esters of heterocyclic or diterpenoid acids. Key comparisons are outlined below:
Table 1: Structural Comparison with Selected Methyl Esters



Key Observations :
- Backbone Diversity: Unlike diterpenoid or fatty acid esters (e.g., sandaracopimaric acid methyl ester or ethyl linolenate ), this compound features an aromatic pyridine ring, enabling π-π interactions and distinct reactivity.
- Functional Group Synergy: The methoxy group enhances solubility in polar aprotic solvents, contrasting with diterpenoid esters (e.g., torulosic acid methyl ester ), which rely on hydroxyl or epoxide groups for similar properties.
Physicochemical Properties
- Solubility : Expected to exhibit moderate solubility in polar solvents (e.g., acetone, DCM) due to chloro and methoxy groups, unlike fatty acid esters (e.g., methyl palmitate ), which are more lipophilic.
- Stability: Chlorine substituents likely improve resistance to oxidative degradation compared to unsaturated esters like ethyl linolenate .
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